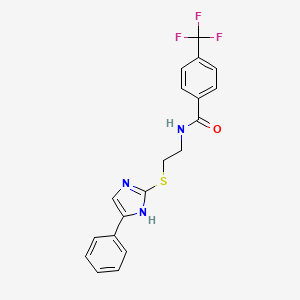

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. This structure is present in many important biological molecules, such as histidine and the nucleic acid bases adenine and guanine .

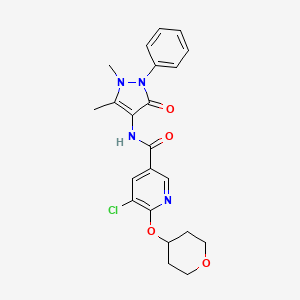

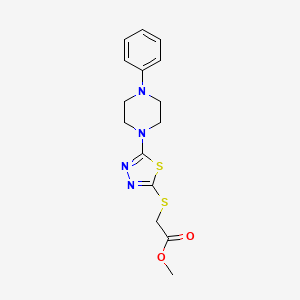

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a phenyl group, a thioether linkage, and a trifluoromethyl group. The presence of these different groups would likely confer a range of properties to the molecule, including the ability to participate in a variety of chemical reactions .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of reactions, including N-alkylation, N-acylation, and reactions at the carbon atoms of the imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its various functional groups. For example, the imidazole ring might confer basicity, while the trifluoromethyl group could add electronegativity .Scientific Research Applications

Synthesis and Structural Analysis

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide and its derivatives are extensively utilized in the synthesis of various compounds, showcasing their significance in chemical synthesis and pharmaceuticals. Notably, the compound has been instrumental in the synthesis of Nilotinib, an antitumor agent, through a series of chemical reactions, emphasizing its role in medicinal chemistry (Wang Cong-zhan, 2009). Additionally, its structural properties have been characterized using various spectroscopic techniques, including UV–vis, IR, 1H/13C NMR, mass spectrometry, and elemental analyses, highlighting its versatility in chemical synthesis and analysis (Y. Ünver et al., 2009).

Anticancer Activities

Compounds derived from this compound have demonstrated significant anticancer activities. For instance, a series of substituted benzamides were synthesized, starting from this compound, and showed promising anticancer activity against various cancer cell lines, indicating its potential in developing new anticancer therapies (B. Ravinaik et al., 2021). Similarly, novel imidazole acyl urea derivatives synthesized from this compound exhibited comparable inhibitory activities to Sorafenib against human gastric carcinoma cells, further highlighting its relevance in anticancer drug development (Y. Zhu, 2015).

Photodynamic Therapy for Cancer

The derivatives of this compound have also found applications in photodynamic therapy for cancer. Specifically, imidazole-modified porphyrin, a derivative of this compound, has shown pH-responsive behavior, producing significantly more singlet oxygen molecules at acidic pH levels, commonly found in tumor environments. This property makes it a potential sensitizer for photodynamic therapy, offering a targeted approach to cancer treatment (Xianchun Zhu et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the importance of imidazole derivatives in biology and medicine, it’s possible that this compound could have interesting biological activity that could be explored in future studies .

properties

IUPAC Name |

N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3OS/c20-19(21,22)15-8-6-14(7-9-15)17(26)23-10-11-27-18-24-12-16(25-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOIKGDQJFPNAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2625322.png)

![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2625333.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2625337.png)

![(5E)-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2625341.png)

![3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625343.png)